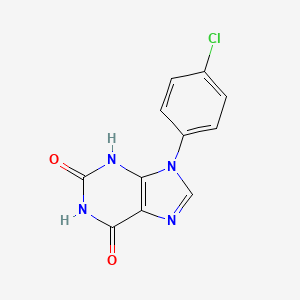![molecular formula C20H19NO6 B14002685 (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid CAS No. 2545-54-2](/img/structure/B14002685.png)
(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid is a chemical compound with the molecular formula C20H19NO6 and a molecular weight of 369.374 g/mol This compound is known for its unique structure, which includes an acetylamino group, a biphenyl moiety, and a propanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include the preparation of the necessary boronic acid and aryl halide precursors, followed by the coupling reaction under controlled conditions. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the biphenyl moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
- (Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid
- 4-(Acetylamino)-3-[(Hydroxyacetyl)Amino]Benzoic Acid
Comparison: While both compounds contain an acetylamino group, this compound is unique due to its biphenyl moiety and propanedioic acid backbone. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve .
特性
CAS番号 |
2545-54-2 |
|---|---|
分子式 |
C20H19NO6 |
分子量 |
369.4 g/mol |
IUPAC名 |
2-acetamido-2-[3-oxo-3-(4-phenylphenyl)propyl]propanedioic acid |
InChI |
InChI=1S/C20H19NO6/c1-13(22)21-20(18(24)25,19(26)27)12-11-17(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,22)(H,24,25)(H,26,27) |
InChIキー |
NIXYUSQHCZIOHS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)





![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)

